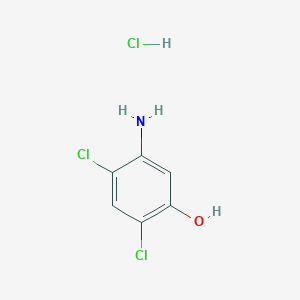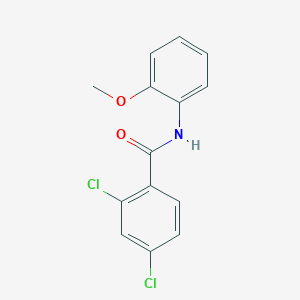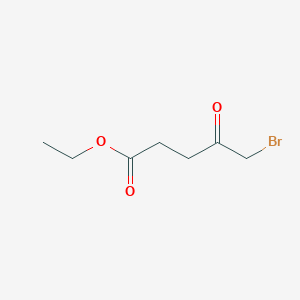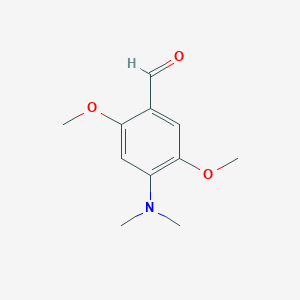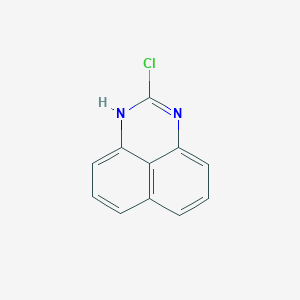
2-chloro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1H-perimidine is a heterocyclic aromatic compound that contains a chlorine atom and a pyridine ring. It is a valuable intermediate in organic synthesis and has been found to have various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-1H-perimidine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
2-chloro-1H-perimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-1H-perimidine in lab experiments include its high yield synthesis method, its ability to act as a precursor in the synthesis of various biologically active compounds, and its unique chemical properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-chloro-1H-perimidine. One direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as an anticancer agent and to further understand its mechanism of action. Additionally, there is potential for the development of new synthetic methods for 2-chloro-1H-perimidine and the exploration of its use in other scientific research applications.
In conclusion, 2-chloro-1H-perimidine is a valuable compound with various scientific research applications. Its unique chemical properties and ability to act as a precursor in the synthesis of biologically active compounds make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 2-chloro-1H-perimidine can be achieved by various methods, including the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,3-dimethyl-2-imidazolidinone in the presence of a base. Another method involves the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,1,3,3-tetramethylguanidine in the presence of a base. Both methods have been found to produce high yields of 2-chloro-1H-perimidine.
Aplicaciones Científicas De Investigación
2-chloro-1H-perimidine has been found to have various scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
30837-50-4 |
|---|---|
Nombre del producto |
2-chloro-1H-perimidine |
Fórmula molecular |
C11H7ClN2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2-chloro-1H-perimidine |
InChI |
InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14) |
Clave InChI |
TWEGKOWCJNQSMS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



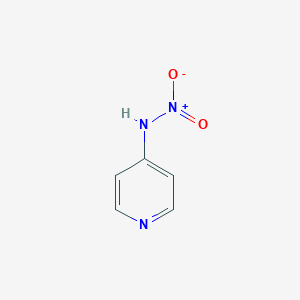
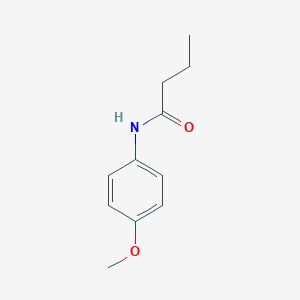
![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
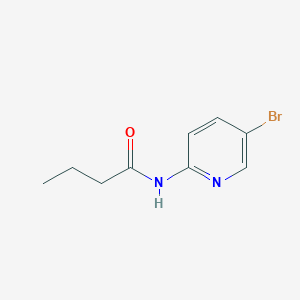
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

